molecular formula C13H13F2N5O B2532056 N-(2,6-difluorophenyl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide CAS No. 2320178-64-9

N-(2,6-difluorophenyl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide

Cat. No.: B2532056
CAS No.: 2320178-64-9
M. Wt: 293.278
InChI Key: WSEZPBYQGKZLCB-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a difluorophenyl group, a triazole ring, and an azetidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorophenyl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the azetidine ring, followed by the introduction of the triazole moiety through a click chemistry reaction. The final step involves the attachment of the difluorophenyl group to the azetidine ring. The reaction conditions often require the use of catalysts, such as copper(I) iodide, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorophenyl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or difluorophenyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, and methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2,6-difluorophenyl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The difluorophenyl group enhances the compound’s binding affinity and stability, while the azetidine ring contributes to its overall structural rigidity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-difluorophenyl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide
  • N-(2,6-difluorophenyl)-3-[(1H-1,2,3-triazol-1-yl)methyl]pyrrolidine-1-carboxamide

Uniqueness

Compared to similar compounds, N-(2,6-difluorophenyl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide stands out due to its unique combination of structural features. The presence of the azetidine ring, in particular, imparts distinct chemical properties that can influence its reactivity and biological activity. Additionally, the specific positioning of the difluorophenyl group can affect its binding interactions and overall efficacy in various applications.

Properties

IUPAC Name

N-(2,6-difluorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N5O/c14-10-2-1-3-11(15)12(10)17-13(21)19-6-9(7-19)8-20-5-4-16-18-20/h1-5,9H,6-8H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEZPBYQGKZLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=C(C=CC=C2F)F)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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